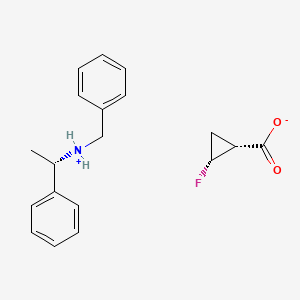
3-Chloro-4-(trifluoromethyl)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(trifluoromethyl)benzophenone, also known as 3-Chloro-4-(Tf-methyl)benzophenone, is an organic compound that is widely used in the synthesis of organic compounds. It is a colorless solid with a melting point of 58-60 °C. It is used in organic synthesis as a reagent, a catalyst and a UV absorber. It is also used in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Scientific Research Applications
3-Chloro-4-(trifluoromethyl)benzophenone(trifluoromethyl)benzophenone is widely used in the synthesis of organic compounds and has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds with potential applications in medicinal chemistry, agrochemicals, and fragrances. It has also been used in the synthesis of novel optical materials with potential applications in photonics.
Mechanism of Action
3-Chloro-4-(trifluoromethyl)benzophenone(trifluoromethyl)benzophenone is an organic compound that acts as a reagent and catalyst in the synthesis of organic compounds. It acts as a Lewis acid, forming a coordinative bond with a nucleophile. This bond formation is what drives the reaction forward.
Biochemical and Physiological Effects
This compound(trifluoromethyl)benzophenone is an organic compound that does not have any known biochemical or physiological effects. It is not known to be toxic or carcinogenic and is not known to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
3-Chloro-4-(trifluoromethyl)benzophenone(trifluoromethyl)benzophenone has several advantages and limitations when used in laboratory experiments. It is an inexpensive reagent that is readily available and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, it is a relatively weak acid and can be easily deactivated by other compounds. It is also relatively insoluble in water and can be difficult to work with in aqueous solutions.
Future Directions
In the future, 3-Chloro-4-(trifluoromethyl)benzophenone(trifluoromethyl)benzophenone could be used in the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and fragrances. It could also be used in the synthesis of novel optical materials with potential applications in photonics. It could also be used in the synthesis of new materials with potential applications in nanotechnology. Finally, it could be used in the synthesis of new catalysts with potential applications in organic synthesis.
Synthesis Methods
3-Chloro-4-(trifluoromethyl)benzophenone(trifluoromethyl)benzophenone is typically synthesized by the reaction of 4-trifluoromethylbenzophenone with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out in a solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures.
properties
IUPAC Name |
[3-chloro-4-(trifluoromethyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O/c15-12-8-10(6-7-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIOBMXYJHDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)


![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)
![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)




![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)

![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)
